1-(Thiophen-2-yl)prop-2-yn-1-amine

Catalog No.
S12522826
CAS No.
M.F
C7H7NS
M. Wt
137.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Thiophen-2-yl)prop-2-yn-1-amine

Product Name

1-(Thiophen-2-yl)prop-2-yn-1-amine

IUPAC Name

1-thiophen-2-ylprop-2-yn-1-amine

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

InChI

InChI=1S/C7H7NS/c1-2-6(8)7-4-3-5-9-7/h1,3-6H,8H2

InChI Key

MDSYUPGTLROXAK-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CS1)N

1-(Thiophen-2-yl)prop-2-yn-1-amine is an organic compound characterized by the presence of a thiophene ring attached to a propargyl amine structure. Its molecular formula is C7H7N\text{C}_7\text{H}_7\text{N}, and it has a molecular weight of 119.14 g/mol. The compound's structure features a thiophene moiety, which contributes to its aromatic properties, and a propargyl amine component that allows for various chemical reactivities. This unique combination of functional groups makes 1-(Thiophen-2-yl)prop-2-yn-1-amine a subject of interest in both organic chemistry and medicinal research.

, including:

  • Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Oxidation Reactions: The thiophene ring can be oxidized, leading to the formation of sulfoxides or sulfones, which may enhance biological activity.
  • Cyclization Reactions: The compound can also engage in cyclization under appropriate conditions, potentially forming more complex structures .

These reactions highlight the versatility of 1-(Thiophen-2-yl)prop-2-yn-1-amine in synthetic organic chemistry.

Research indicates that compounds containing thiophene rings often exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies suggest that 1-(Thiophen-2-yl)prop-2-yn-1-amine may possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary assays have shown that this compound can inhibit the proliferation of human cancer cell lines, indicating potential applications in cancer treatment or as a lead compound for drug development .

The biological activities of this compound are attributed to its structural features, which facilitate interactions with biological targets.

The synthesis of 1-(Thiophen-2-yl)prop-2-yn-1-amine can be achieved through several methods:

  • Alkylation of Thiophene: This method involves the alkylation of thiophene derivatives with propargyl amines under basic conditions.
  • Coupling Reactions: Transition metal-catalyzed coupling reactions can also be employed to form the desired compound from simpler precursors.
  • One-Pot Synthesis: Recent studies have explored one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

These methods contribute to the accessibility of 1-(Thiophen-2-yl)prop-2-yn-1-amine for research and application purposes.

The unique properties of 1-(Thiophen-2-yl)prop-2-yn-1-amine lend it to various applications:

  • Material Science: It is used in the development of organic semiconductors and photovoltaic materials due to its conjugated structure.
  • Pharmaceuticals: The compound serves as a lead structure for developing new drugs targeting cancer and infectious diseases .

These applications are driven by its chemical reactivity and biological activity.

Interaction studies involving 1-(Thiophen-2-yl)prop-2-yn-1-amines have focused on understanding how this compound interacts with various biological targets:

  • Protein Binding: Research has shown that the thiophene moiety can engage in π–π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.
  • Metal Coordination: The propargyl amine group has potential for coordination with metal ions, which may enhance its biological efficacy or alter its pharmacokinetic properties.

Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(Thiophen-2-yl)prop-2-yn-1-amines. Below is a comparison highlighting their unique features:

Compound NameStructural CharacteristicsUnique Features
1-(Thiophen-3-yl)propan-2-amContains a thiophene ring connected to a propanamineExhibits different biological activity profiles
3-(5-(Morpholinomethyl)thiophen-3-y)prop -2 -yn -1-amContains morpholine substituent on the thiophenePotential for enhanced solubility and bioavailability
1-[3-(Thiophen -2 -yl)prop -2 -yne]-cyclopentan -1-oneCyclopentanone structure adds complexityMay exhibit unique reactivity due to cyclic nature

These compounds illustrate the uniqueness of 1-(Thiophen -2 -yl)prop -2 -yn -1-amines' structure and its potential applications compared to others with similar functionalities. Each compound's distinct substituents and structural variations contribute to their unique chemical properties and biological activities.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

137.02992040 g/mol

Monoisotopic Mass

137.02992040 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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